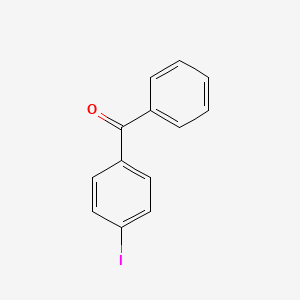

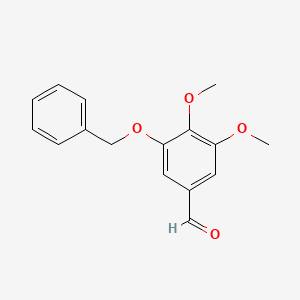

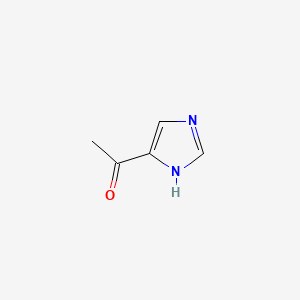

![molecular formula C12H19NO3 B1332442 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid CAS No. 429651-03-6](/img/structure/B1332442.png)

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid is a compound that can be considered a derivative of furan carboxylic acids. Furan carboxylic acids are known to be valuable biobased building blocks in the pharmaceutical and polymer industries due to their potential applications in various fields, including the synthesis of polymers and glycosidase inhibitory activities .

Synthesis Analysis

The synthesis of furan carboxylic acid derivatives can be achieved through various methods. One approach is the carboxylation route, which involves the synthesis of furan-2,5-dicarboxylic acid (FDCA) from 2-furoic acid and CO2. This method is advantageous as it uses non-edible lignocellulosic biomass as a feedstock and avoids late-stage oxidation, which can lead to impurities . Another method involves a one-pot enzyme cascade system for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and the internal recycling of H2O2 .

Molecular Structure Analysis

The molecular structure of furan carboxylic acid derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen as one of the ring atoms. The derivatives often contain additional functional groups, such as carboxylic acid groups, which can be modified to produce various esters and amides with different biological activities .

Chemical Reactions Analysis

Furan carboxylic acid derivatives can undergo various chemical reactions, including esterification and amidation, to produce a wide range of compounds with potential biological activities. For example, the Garcia-Gonzalez reaction can be used to generate different carboxylic acid derivatives, which can then be assayed for inhibitory activity towards glycosidases . Additionally, enzymatic polymerization can be employed to synthesize biobased polyesters using furan-based diols .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxylic acid derivatives are influenced by the nature of the substituents attached to the furan ring. For instance, the number of methylene units in the dicarboxylic segments can affect the physical properties of furan polyesters synthesized from these derivatives . Moreover, the biological activities of these compounds, such as cytotoxicity against cancer cell lines and antimicrobial activity, are also determined by their specific molecular structures .

科学的研究の応用

Enzymatic Synthesis in Pharmaceutical and Polymer Industries Furan carboxylic acids, including derivatives of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid, serve as promising biobased building blocks in the pharmaceutical and polymer industries. Studies have demonstrated the controlled enzymatic synthesis of furan carboxylic acids, leveraging the catalytic promiscuity of specific enzymes. For instance, a dual-enzyme cascade system composed of galactose oxidase and alcohol dehydrogenases was constructed for the synthesis of furan carboxylic acids, highlighting the role of these compounds in sustainable chemistry and industrial applications (Jia et al., 2019).

Impact of Carboxylation on Molecular Stability The stability and behavior of furan derivatives under certain conditions are crucial for their applicability in various fields. Carboxylation, the addition of a carboxylic group to a molecule, has been shown to influence the stability of the furan ring. Research into the dissociative electron attachment to 2-furoic acid, a molecule structurally related to 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid, has shed light on how carboxylation affects the molecular stability, providing insights into the design and application of these compounds in scientific research (Zawadzki et al., 2020).

Biocatalytic Synthesis Improvements The synthesis of furan carboxylic acids, including variants of 5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid, has been significantly improved through biocatalytic methods. The use of Comamonas testosteroni cells, for example, has been adapted to enhance the catalytic performance, leading to the efficient synthesis of a variety of furan carboxylic acids. This advancement underscores the potential of biocatalysis in producing high-value chemical compounds efficiently and sustainably (Wen et al., 2020).

特性

IUPAC Name |

5-[[di(propan-2-yl)amino]methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-8(2)13(9(3)4)7-10-5-6-11(16-10)12(14)15/h5-6,8-9H,7H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXXGMOHARFANT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(O1)C(=O)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

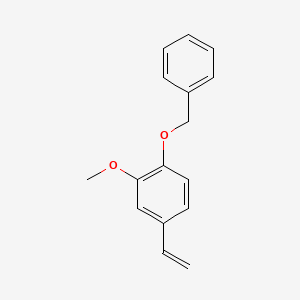

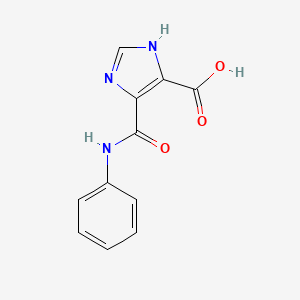

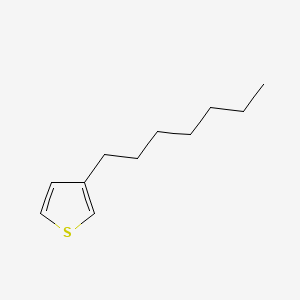

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)